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1-(2-Bromo-4,5-difluorophenyl)ethanone

Cat. No.: B1592007
CAS No.: 127371-55-5
M. Wt: 235.02 g/mol
InChI Key: QNZFTJBOPKZSKH-UHFFFAOYSA-N
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Description

Significance as a Versatile Intermediate in Organic Synthesis

The strategic placement of multiple reactive sites on 1-(2-Bromo-4,5-difluorophenyl)ethanone renders it a highly versatile intermediate in organic synthesis. The presence of the bromo, difluoro, and ethanone (B97240) moieties allows for a variety of chemical transformations, making it a key building block for the construction of diverse molecular architectures, particularly heterocyclic compounds.

The acetyl group provides a handle for reactions such as condensation, halogenation, and oxidation, while the aromatic bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The fluorine atoms, in addition to modifying the electronic properties of the ring, can also influence the regioselectivity of these reactions. This multi-faceted reactivity allows for the sequential and controlled introduction of different functional groups, enabling the synthesis of complex target molecules from a single, readily available starting material.

For instance, this compound can serve as a precursor for the synthesis of various fused heterocyclic systems. The ketone functionality can be readily transformed into a key intermediate that can then undergo cyclization reactions. The bromo-substituent offers a site for annulation reactions to build additional rings onto the phenyl scaffold. This versatility is crucial in combinatorial chemistry and library synthesis, where the aim is to generate a large number of structurally diverse compounds for screening purposes.

Role in Pharmaceutical and Chemical Research

In the realms of pharmaceutical and chemical research, this compound serves as a critical starting material for the synthesis of novel compounds with potential biological activity. Halogenated phenyl groups are common motifs in many pharmaceuticals, and the specific substitution pattern of this compound can be a key determinant of a molecule's efficacy and pharmacokinetic properties.

Research has shown that related fluorinated and brominated acetophenones are precursors to a wide array of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of various heterocyclic compounds, which are known to form the core of many drugs, often utilizes intermediates like this compound. For example, derivatives of quinazolinones, which can be synthesized from related amino-bromo-acetophenones, have shown a broad spectrum of pharmacological activities.

The compound is also valuable in the development of new materials and agrochemicals. The introduction of the 2-bromo-4,5-difluorophenyl moiety can impart desirable properties such as increased lipophilicity and metabolic stability to the final product.

Structural Features and their Influence on Reactivity

The chemical behavior of this compound is a direct consequence of its distinct structural features. The interplay between the acetyl group and the halogen substituents on the aromatic ring dictates its reactivity in various chemical transformations.

Acetyl Group: The carbonyl group of the ethanone moiety is a primary site of reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The adjacent methyl group has acidic protons that can be removed by a base to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations and alkylations.

Aromatic Halogen Substituents: The bromine and fluorine atoms are electron-withdrawing groups. Their presence deactivates the phenyl ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. The strong electronegativity of the fluorine atoms significantly influences the electron density distribution in the ring. documentsdelivered.comnih.govresearchgate.netnih.govresearchgate.net The bromine atom, being a larger and more polarizable halogen, serves as an excellent leaving group in cross-coupling reactions.

Positional Influence: The ortho-bromo and para/meta-difluoro substitution pattern creates a unique electronic and steric environment. The bromine atom at the ortho position to the acetyl group can sterically hinder reactions at the carbonyl carbon. The fluorine atoms at the 4 and 5 positions further modulate the reactivity of the bromine atom in coupling reactions and influence the acidity of the ring protons. This specific arrangement of substituents is crucial for directing the outcome of synthetic transformations.

The combination of these features makes this compound a substrate with multiple, tunable reactive centers, allowing for its use in a wide range of synthetic applications.

Compound Data

Below is a table summarizing the key chemical identifiers for the compounds mentioned in this article.

Compound NameSynonymsMolecular FormulaCAS Number
This compound2'-Bromo-4',5'-difluoroacetophenoneC₈H₅BrF₂O188355-63-3
Quinazolinone-C₈H₆N₂O491-36-1
1,2,4-Triazole (B32235)-C₂H₃N₃288-88-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2O B1592007 1-(2-Bromo-4,5-difluorophenyl)ethanone CAS No. 127371-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZFTJBOPKZSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617007
Record name 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127371-55-5
Record name 1-(2-Bromo-4,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Synthetic Routes and Precursors

Traditional synthetic approaches are foundational to the production of halogenated acetophenones. These methods often involve sequential reactions to build the target molecule from simpler, commercially available precursors.

The construction of 1-(2-Bromo-4,5-difluorophenyl)ethanone is typically achieved through a multi-step synthesis, as direct, single-step transformations of readily available starting materials are often not feasible or lack the required regioselectivity. A common and logical strategy commences with a pre-functionalized benzene (B151609) ring, such as 1-bromo-3,4-difluorobenzene. This precursor already contains the correct arrangement of halogen atoms, which then directs the subsequent introduction of the acetyl group to the desired position.

Multi-step syntheses, while sometimes lengthy, allow for precise control over the molecular architecture. For instance, the synthesis of similarly complex halogenated aromatic compounds often involves a sequence of nitration, halogenation, reduction, and condensation reactions to build the final structure. researchgate.netfrontierspecialtychemicals.com Such sequences are designed to manage the directing effects of various functional groups to ensure the correct isomer is produced. In recent years, there has been a significant shift towards integrating these multi-step sequences into continuous manufacturing processes, particularly in the pharmaceutical industry, to improve efficiency and consistency. mit.edumit.edu

A plausible multi-step batch synthesis for this compound is outlined below:

StepReactionPrecursorReagentsProduct
1Friedel-Crafts Acylation1-Bromo-3,4-difluorobenzeneAcetyl chloride, Aluminum chloride (AlCl₃)This compound

This approach leverages the directing effects of the existing substituents on the aromatic ring to achieve the desired product.

An alternative conceptual approach involves the bromination of a pre-formed acetophenone (B1666503) derivative, such as 1-(3,4-difluorophenyl)ethanone. However, direct electrophilic aromatic substitution on this substrate presents significant challenges in regioselectivity. The fluorine and acetyl groups have competing directing effects, which can lead to a mixture of brominated isomers, making purification difficult and reducing the yield of the desired 2-bromo product.

Various brominating agents are employed for acetophenone derivatives. While elemental bromine in solvents like acetic acid or chloroform (B151607) is a classic method, it can be hazardous to handle. amazonaws.com A widely used alternative is N-Bromosuccinimide (NBS), which is a solid and safer source of electrophilic bromine. nih.gov NBS is often used for allylic and benzylic brominations but can also be used for aromatic ring bromination under appropriate catalytic conditions. For electron-deficient rings, harsher conditions or specific catalysts may be needed. Given the challenges in controlling the position of bromination on the difluoroacetophenone ring, a synthetic strategy starting with a pre-brominated precursor like 1-bromo-3,4-difluorobenzene is generally preferred for obtaining this compound with high purity.

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the preparation of aryl ketones and is the most direct and common method for synthesizing this compound. wikipedia.orgsigmaaldrich.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or acid anhydride, in the presence of a strong Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

The standard procedure for synthesizing the target compound involves reacting 1-bromo-3,4-difluorobenzene with an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride. A stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required. wikipedia.orglibretexts.org The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich aromatic ring. sigmaaldrich.commasterorganicchemistry.com The halogen substituents on the benzene ring are deactivating, but their directing effects guide the incoming acyl group primarily to the position ortho to the bromine atom and meta to the fluorine atoms, yielding the desired product.

Reaction Mechanism Overview:

Formation of Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.

Electrophilic Attack: The aromatic ring of 1-bromo-3,4-difluorobenzene acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org

Advanced Synthetic Techniques

To overcome the limitations of traditional batch synthesis, such as long reaction times and safety concerns with hazardous reagents, advanced techniques like microwave-assisted synthesis and continuous flow chemistry are being increasingly adopted.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. cas.cnmdpi.com This technology is particularly effective for reactions involving polar molecules and can be applied to several steps relevant to the synthesis of this compound.

While a specific microwave protocol for the direct synthesis of the title compound is not prominently reported, the synthesis of its precursors and related compounds has been shown to benefit from this technology. For example, microwave irradiation has been successfully used in the synthesis of chalcones starting from 2,4-difluoroacetophenone. dpkmr.edu.in It has also been applied to various condensation reactions, cyclodehydrations, and metal-catalyzed cross-couplings involving halogenated aromatic compounds. dpkmr.edu.inmdpi.com The use of microwave heating in Friedel-Crafts acylations has also been explored, often leading to faster and more efficient processes. organic-chemistry.org

Potential Applications of Microwave-Assisted Synthesis:

Reaction Type Substrates Potential Advantage
Friedel-Crafts Acylation 1-bromo-3,4-difluorobenzene, Acetyl chloride Reduced reaction time, potentially lower catalyst loading
Halogenation Difluorophenyl derivatives, Brominating agent Increased reaction rate and selectivity

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, moving from large-scale batch reactors to smaller, continuous systems. mdpi.com This technology offers significant advantages in terms of safety, process control, scalability, and efficiency. mdpi.com For reactions that are highly exothermic or involve hazardous reagents, such as Friedel-Crafts acylations and halogenations, flow chemistry provides superior heat transfer and minimizes the volume of dangerous material present at any given time. cas.cn

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly being performed in multi-step continuous flow systems. mit.edusyrris.jp Such a system could be designed for the production of this compound. In a hypothetical flow process, a stream of 1-bromo-3,4-difluorobenzene could be mixed with a stream of acetyl chloride and a Lewis acid catalyst in a temperature-controlled reactor coil. The short diffusion distances and excellent heat management would allow for precise control over the reaction, potentially increasing yield and reducing byproduct formation. Subsequent in-line purification steps could also be integrated, leading to a streamlined and automated manufacturing process. mit.edu This approach is particularly attractive for producing specialty chemicals on demand and enhancing process safety. mdpi.com

Green Chemistry Principles in Synthesis

The integration of green chemistry into the synthesis of this compound focuses on several key areas, including the maximization of atom economy, the use of safer solvents and reagents, the design of energy-efficient processes, and the reduction of derivatives. While specific, documented green synthetic routes for this compound are not extensively detailed in publicly available literature, the general principles of green chemistry provide a framework for evaluating and improving existing synthetic strategies.

A core concept in green chemistry is atom economy , which assesses the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comrsc.org In traditional syntheses, stoichiometric reagents and multi-step processes can lead to poor atom economy, generating significant waste. rsc.org The ideal synthesis would involve addition reactions where all the atoms of the reactants are incorporated into the final product. researchgate.net

Another key principle is the use of eco-friendly catalysts and reaction conditions. mdpi.commdpi.com This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysts that operate under mild conditions. mdpi.com The move away from hazardous solvents and reagents towards greener alternatives like water, supercritical fluids, or solvent-free conditions is also a critical aspect. mdpi.com Furthermore, energy efficiency can be improved through methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com

While detailed research findings on the green synthesis of this compound are limited, the table below outlines potential green chemistry strategies that could be applied to its synthesis, based on established principles.

Table 1: Potential Green Chemistry Strategies for the Synthesis of this compound

Green Chemistry PrinciplePotential Application in SynthesisAnticipated Benefits
High Atom Economy Utilization of addition or cycloaddition reactions to construct the core structure.Minimization of by-products and waste. primescholars.comrsc.org
Use of Safer Solvents Replacement of traditional volatile organic compounds (VOCs) with water, ionic liquids, or performing the reaction under solvent-free conditions.Reduced environmental impact and improved worker safety. mdpi.com
Catalysis Employment of reusable heterogeneous catalysts or highly selective homogeneous catalysts.Increased reaction efficiency, reduced waste from stoichiometric reagents, and easier product purification. mdpi.com
Energy Efficiency Application of microwave irradiation or ultrasonic energy to drive the reaction.Shorter reaction times and lower energy consumption compared to conventional heating. mdpi.com
Reduction of Derivatives Designing a synthetic route that avoids the use of protecting groups for the functional groups present in the molecule.Fewer reaction steps, leading to higher overall yield and reduced waste.

The pursuit of greener synthetic routes for compounds like this compound is an ongoing endeavor in the field of organic chemistry. The application of the principles outlined above holds the potential to create more sustainable and economically viable manufacturing processes for this and other valuable chemical intermediates.

Chemical Reactivity and Transformation Studies

Reactivity of the Bromine Moiety

The bromine atom on the aromatic ring is a primary site for reactions that form new carbon-carbon and carbon-heteroatom bonds, predominantly through metal-catalyzed processes. Direct nucleophilic substitution of the bromine is less common compared to these coupling reactions.

Nucleophilic Substitution Reactions

Direct displacement of an aryl bromide by a nucleophile is generally challenging and requires harsh conditions or significant activation of the aromatic ring. For compounds like 1-(2-Bromo-4,5-difluorophenyl)ethanone, the bromine atom's reactivity is primarily harnessed through organometallic pathways rather than direct SNAr-type displacement. The reactivity of such haloenones often involves multi-step processes, such as conjugate addition followed by intramolecular substitution, rather than direct attack at the carbon bearing the halogen. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., cross-coupling for C-C, C-N, C-O bond formation)

The bromine substituent serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for constructing more complex molecular architectures. researchgate.netharvard.edu

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a trifluoroborate salt. harvard.edu The reaction is valued for its mild conditions and tolerance of various functional groups. mdpi.com While aryl chlorides can be used, aryl bromides are generally more reactive. harvard.edu The use of potassium aryltrifluoroborates is also common, as they are often more robust and easier to handle than the corresponding boronic acids. harvard.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagents/ConditionsRole
Aryl Halide This compoundElectrophile
Boron Reagent Arylboronic acid, Potassium aryltrifluoroborateNucleophile Source
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Catalyzes the reaction cycle
Ligand PPh₃, RuPhos, XPhos, Ad₂BnP researchgate.netStabilizes and activates the catalyst
Base K₃PO₄, Na₂CO₃, K₂CO₃Activates the boron reagent
Solvent 1,4-Dioxane, Ethanol (B145695), TolueneReaction medium

Heck Reaction: The Heck, or Mizoroki-Heck, reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgnih.gov This method is a powerful tool for the synthesis of substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.orgnih.gov

Table 2: Representative Conditions for Heck Reaction

ComponentExample Reagents/ConditionsRole
Aryl Halide This compoundElectrophile
Alkene Styrene, AcrylatesCoupling partner
Catalyst Pd(OAc)₂, PdCl₂, [Pd(PPh₃)₄]Catalyzes the reaction cycle wikipedia.org
Base Et₃N, K₂CO₃, NaOAcNeutralizes HBr byproduct
Solvent DMF, NMP, Acetonitrile (B52724)Reaction medium

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an internal alkyne, thus forming a C(sp²)-C(sp) bond. wikipedia.org The standard conditions employ a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. wikipedia.orgnih.gov The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl, allowing for selective reactions in some cases. wikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling

ComponentExample Reagents/ConditionsRole
Aryl Halide This compoundElectrophile
Alkyne Phenylacetylene, Trimethylsilylacetylene wikipedia.orgNucleophile Source
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst
Co-catalyst CuIActivates the alkyne
Base Et₃N, PiperidineBase and often solvent
Solvent THF, DMFReaction medium

Buchwald-Hartwig Amination: This is a premier method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base. wikipedia.orgresearchgate.net This transformation has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org Microwave-assisted protocols have been shown to accelerate these reactions significantly. beilstein-journals.orgnih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination

ComponentExample Reagents/ConditionsRole
Aryl Halide This compoundElectrophile
Amine Primary or secondary amines, Ammonia equivalents wikipedia.orgNucleophile
Catalyst Pd(OAc)₂, Pd₂(dba)₃Catalyst precursor
Ligand XPhos, BINAP, DPPFActivates the catalyst
Base NaOt-Bu, KOt-Bu, Cs₂CO₃Activates the amine
Solvent Toluene, DioxaneReaction medium

Reactivity of the Carbonyl Group

The acetyl group's carbonyl moiety is susceptible to a range of classical carbonyl reactions, including condensations, reductions, and oxidations.

Condensation Reactions (e.g., Aldol (B89426) condensation to form chalcones)

Aryl ketones like this compound are common precursors for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) via base-catalyzed condensation with aromatic aldehydes. This reaction is known as the Claisen-Schmidt condensation, a variant of the aldol condensation. The reaction involves the formation of an enolate from the ketone, which then attacks the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone (B49325). A variety of condensing agents can be used, with aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide being common. wikipedia.orgnih.gov Solvent-free methods using a mortar and pestle have also been reported as a green chemistry approach. nih.gov

Table 5: Chalcone Synthesis via Claisen-Schmidt Condensation

Reactant 1 (Ketone)Reactant 2 (Aldehyde)Catalyst/BaseProduct Type
This compoundSubstituted BenzaldehydeNaOH or KOH (aq)Chalcone
Acetophenone (B1666503)BenzaldehydeNaOH (solid, solvent-free) nih.govChalcone
1-(2′,4′-Difluorobiphenyl-4-yl)ethanoneVarious Aldehydes40% NaOH wikipedia.orgChalcone Derivative

Reductions and Oxidations

The carbonyl group can be readily reduced to a secondary alcohol. A standard laboratory method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This would convert this compound into 1-(2-Bromo-4,5-difluorophenyl)ethanol.

Conversely, the ketone can undergo oxidation reactions. One such transformation is the Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) or hydrogen peroxide converts the ketone into an ester. In the case of an aryl alkyl ketone, the aryl group typically migrates preferentially, which would yield 2-bromo-4,5-difluorophenyl acetate.

Reactivity of the Fluorine Moieties

The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group. The carbonyl group (-C(O)CH₃) in the target molecule serves as such an activating group, particularly for the fluorine atom at the C-5 position, which is para to the acetyl group.

In SNAr reactions, the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov Counterintuitively, aryl fluorides are often more reactive in SNAr than other aryl halides. stackexchange.com This is because the high electronegativity of fluorine strongly stabilizes the negative charge of the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of this slow step. stackexchange.com This enhanced reactivity makes fluorinated aromatic compounds valuable substrates for substitution with various nucleophiles, such as amines, alkoxides, and thiolates. nih.gov

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is significantly influenced by the directing and activating or deactivating effects of its substituents.

Electrophilic Aromatic Substitution Patterns

The acetyl group (-COCH3) is a deactivating group and a meta-director due to its electron-withdrawing nature through both resonance and inductive effects. The bromine and fluorine atoms are also deactivating due to their inductive electron-withdrawing effects, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. nih.gov

In this compound, the positions on the aromatic ring are numbered as follows: C1 is attached to the acetyl group, C2 to the bromine, C4 and C5 to the fluorine atoms. The available positions for electrophilic substitution are C3 and C6.

The directing effects of the substituents are as follows:

Acetyl group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5). Since C5 is already substituted with a fluorine atom, it primarily directs to C3.

Bromo group (at C2): Directs to the ortho (C3) and para (C6) positions.

Fluoro group (at C4): Directs to the ortho (C3 and C5) and para (C1) positions. Since C1 and C5 are substituted, it primarily directs to C3.

Fluoro group (at C5): Directs to the ortho (C4 and C6) and para (C2) positions. Since C2 and C4 are substituted, it primarily directs to C6.

Considering the combined effects, both the bromo and the C4-fluoro substituents strongly direct towards the C3 position. The acetyl group also directs to C3. The C5-fluoro group directs towards the C6 position, as does the bromo group. Therefore, electrophilic aromatic substitution is most likely to occur at the C3 and C6 positions. The exact regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.

Functional Group Compatibility and Selectivity

The presence of multiple functional groups in this compound necessitates careful consideration of reaction conditions to achieve selective transformations.

The acetyl group can undergo a variety of reactions. For instance, the carbonyl group can be reduced to a secondary alcohol or completely removed. The alpha-methyl group can be halogenated or participate in condensation reactions. The aromatic bromine atom can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. researchgate.netyoutube.com The fluorine atoms are generally unreactive under typical conditions but activate the ring for nucleophilic aromatic substitution. nih.gov

Functional GroupPotential ReactionsGeneral Compatibility Notes
Acetyl Group (-COCH3)Reduction (to alcohol or alkane), oxidation, alpha-halogenation, aldol condensationCan be sensitive to strong oxidizing and reducing agents. The alpha-protons are acidic and can be removed by a base.
Aromatic Bromine (-Br)Nucleophilic aromatic substitution, Grignard reagent formation, cross-coupling reactions (e.g., Suzuki, Heck)Relatively stable but can be displaced under certain conditions or utilized in organometallic chemistry.
Aromatic Fluorines (-F)Generally unreactive to substitutionStrongly electron-withdrawing, activating the ring for nucleophilic attack at other positions.

Thermal and Chemical Stability under Reaction Conditions

Brominated aromatic compounds, when subjected to high temperatures, can undergo decomposition, potentially leading to the formation of hydrogen bromide and other brominated byproducts. ciop.plcetjournal.it The presence of fluorine atoms generally increases the thermal stability of aromatic compounds.

In terms of chemical stability, the compound is expected to be relatively stable under neutral and acidic conditions. However, under strongly basic conditions, the acetyl group's alpha-protons can be abstracted, leading to enolate formation and subsequent reactions. Strong nucleophiles can potentially displace the bromine atom via nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing fluorine and acetyl groups. nih.gov

ConditionExpected StabilityPotential Reactions
Thermal (High Temperature)Moderately stableDecomposition, potential release of HBr. ciop.plcetjournal.it
Acidic MediaGenerally stableProtonation of the carbonyl oxygen.
Basic MediaLess stableEnolate formation, potential for condensation or degradation reactions. Nucleophilic substitution of bromine. nih.gov
Organometallic ReagentsReactiveReaction at the carbonyl group or with the bromine atom (e.g., metal-halogen exchange).

Derivatives and Analogues in Chemical Research

Synthesis of Structurally Related Derivatives

The reactivity of the ketone group and the aromatic ring of 1-(2-Bromo-4,5-difluorophenyl)ethanone allows for numerous chemical transformations, leading to the generation of diverse molecular architectures.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a significant class of compounds synthesized from acetophenones. researchgate.net They are recognized for their reactive α,β-unsaturated carbonyl system, which serves as a crucial pharmacophore in many biologically active molecules. researchgate.netresearchgate.net

The most common method for synthesizing chalcone (B49325) derivatives from an acetophenone (B1666503) like this compound is the Claisen-Schmidt condensation. chemguide.co.uklibretexts.org This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. chemguide.co.ukresearchgate.net

A general procedure involves dissolving the acetophenone and an appropriate aromatic aldehyde in a solvent such as ethanol (B145695). chemguide.co.uklibretexts.org A base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the mixture. chemguide.co.uklibretexts.org The reaction can be carried out under various conditions, including stirring at room temperature for several hours, mechanical grinding, or sonication to optimize reaction times and yields. libretexts.orgresearchgate.net The resulting chalcone product is typically precipitated by pouring the reaction mixture into crushed ice and neutralizing it with an acid like hydrochloric acid (HCl). libretexts.org

Table 1: General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

StepProcedure
1. Reactant Mixing This compound (1 equivalent) and a selected aromatic aldehyde (1 equivalent) are mixed, often in a solvent like ethanol. chemguide.co.uklibretexts.org
2. Base Catalysis An aqueous solution of a strong base (e.g., 40% NaOH or KOH) is added to the mixture to catalyze the condensation. chemguide.co.uk
3. Reaction The mixture is stirred or agitated at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). libretexts.orgresearchgate.net
4. Isolation The reaction mixture is poured into ice water and acidified. The solid chalcone derivative that precipitates is collected by filtration. libretexts.org
5. Purification The crude product is washed, dried, and typically recrystallized from a suitable solvent like ethanol to obtain the pure chalcone derivative. libretexts.orgresearchgate.net

This methodology allows for the synthesis of a wide library of chalcone derivatives by varying the structure of the aromatic aldehyde used in the condensation. researchgate.net

The this compound framework is also a precursor for synthesizing various heterocyclic compounds, particularly those containing a 1,2,4-triazole (B32235) ring. brainly.in 1,2,4-triazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous therapeutic agents. organic-chemistry.orgvedantu.com

One common synthetic route to triazoles involves converting the starting acetophenone into an intermediate that can undergo cyclization. For example, the acetophenone can first be converted to a chalcone, as described previously. This chalcone can then react with reagents like thiosemicarbazide (B42300) followed by cyclization to form a triazole-thiol derivative. Another approach involves converting the acetyl group into a more reactive intermediate. For instance, reaction with cyanoacetylhydrazine can lead to intermediates that cyclize to form triazine derivatives upon reaction with diazonium salts. researchgate.net

The synthesis of other heterocyclic systems is also possible. Thieno[3,2-b]thiophene derivatives can be prepared through multi-step syntheses starting from thiophene-based precursors that could potentially be derived from the starting acetophenone. doubtnut.com Furthermore, reactions with reagents like phenylboronic acid can lead to the formation of oxadiazaboroles, another class of heterocyclic compounds. The synthesis of complex fused heterocycles like pentathiepins has also been reported through reactions involving elemental sulfur.

Table 2: Representative Synthetic Strategies for Heterocyclic Derivatives

Heterocycle ClassGeneral Synthetic Approach
1,2,4-Triazoles Multi-step synthesis often starting from an acetophenone-derived chalcone or by creating a hydrazone intermediate which then undergoes cyclization. brainly.inorganic-chemistry.org
Triazines Reaction of acetophenone derivatives with cyanoacetylhydrazine, followed by coupling with a diazonium chloride and subsequent cyclization. researchgate.net
Thieno[3,2-b]thiophenes Multi-step synthesis involving the construction of the fused thiophene (B33073) ring system from suitably functionalized precursors. doubtnut.com
Oxadiazaboroles Cyclocondensation reaction of N-substituted carboxamidoximes (derivable from the acetophenone) with phenylboronic acid.

Mannich bases are β-amino ketones formed through the Mannich reaction, a three-component condensation of a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. Acetophenones, including this compound, possess active hydrogen atoms on the α-carbon of the acetyl group, making them suitable substrates for this reaction.

The synthesis of Mannich base analogues generally involves reacting the acetophenone with formaldehyde (or its solid form, paraformaldehyde) and a selected amine (such as piperidine, morpholine, or various substituted anilines) in a suitable solvent, often ethanol. The reaction is typically acid-catalyzed, using hydrochloric acid. The mixture is refluxed, and upon completion, the product is isolated, often as a hydrochloride salt. This reaction allows for the introduction of an aminoalkyl moiety onto the carbon adjacent to the carbonyl group, significantly altering the molecule's properties.

Researchers have synthesized extensive libraries of Mannich bases from various ketones to explore their chemical properties. For instance, Mannich bases of chalcones have been prepared by first synthesizing the chalcone and then performing the Mannich reaction on the phenolic ring of the chalcone.

Aminoacetophenone derivatives can be synthesized either by introducing an amino group onto the aromatic ring of this compound or by using a pre-existing amino-substituted acetophenone. The synthesis of 1-(2-amino-5-bromophenyl)ethanone, for example, has been achieved by the bromination of 2-aminoacetophenone (B1585202) using reagents like pyridine (B92270) hydrobromide perbromide. A similar strategy could potentially be adapted, although the existing bromo and fluoro substituents on this compound would influence the regioselectivity of further reactions.

Alternatively, the bromo-substituent on the starting material could potentially be replaced with an amino group through nucleophilic aromatic substitution or transition-metal-catalyzed amination reactions, although this would be challenging given the presence of the deactivating fluorine atoms.

Once obtained, aminoacetophenone derivatives serve as versatile intermediates. For example, 4-aminoacetophenone is widely used to synthesize chalcones, which are then used to create pyrimidine (B1678525) derivatives. They can also be used in the synthesis of various heterocyclic structures or other functionalized molecules.

Several synthetic routes can be envisioned for the preparation of propane-nitrile derivatives from this compound.

One common method for preparing nitriles from ketones involves the formation of a cyanohydrin. chemguide.co.uklibretexts.org The ketone reacts with hydrogen cyanide (HCN), typically generated in situ from sodium cyanide (NaCN) or potassium cyanide (KCN) and a weak acid, to form a 2-hydroxy-2-arylpropanenitrile. chemguide.co.uklibretexts.org The hydroxyl group of this cyanohydrin intermediate can then be removed through a reduction reaction to yield the desired propane-nitrile derivative.

Another potential pathway is a Knoevenagel-type condensation. The acetophenone can be reacted with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a catalyst. This can lead to the formation of more complex nitrile-containing structures. A three-component reaction involving an acetophenone derivative, an aromatic aldehyde, and malononitrile has been used to produce 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives.

A more indirect, multi-step route involves the initial bromination of the methyl group of the acetophenone to form a phenacyl bromide. This can then undergo nucleophilic substitution with a cyanide salt to introduce the nitrile group, followed by further chemical modifications to achieve the final propane-nitrile structure. researchgate.net

Design Principles for Novel Analogues

The design of novel analogues based on the this compound structure is guided by principles of medicinal and materials chemistry, primarily centered on structure-activity relationship (SAR) studies. The goal is to systematically modify the parent molecule to enhance specific properties, such as biological activity or material characteristics.

Key design principles include:

Scaffold Hopping and Ring Variation: The core phenyl ethanone (B97240) structure can be replaced with or used to build various heterocyclic systems like triazoles, pyrimidines, oxadiazoles, or thiophenes. organic-chemistry.orgdoubtnut.com This strategy dramatically alters the three-dimensional shape, electronic distribution, and hydrogen bonding capabilities of the molecule, which can lead to new interactions with biological targets or different material properties. brainly.in

Substituent Modification: The existing bromo and difluoro substituents on the phenyl ring can be altered or supplemented with other functional groups. Introducing electron-donating or electron-withdrawing groups, halogens, or alkyl chains at different positions on the aromatic rings can fine-tune the electronic properties (lipophilicity, polarity) of the molecule. This is a common strategy in drug design to optimize potency and pharmacokinetic profiles.

Introduction of Flexible or Rigid Linkers: The synthesis of derivatives like chalcones introduces a rigid propenone linker between two aromatic rings. researchgate.net Conversely, creating Mannich bases introduces a flexible aminoalkyl chain. Varying the length and rigidity of linkers between different parts of the molecule is a crucial tactic to find the optimal spatial arrangement for interaction with a target.

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar steric and electronic properties. For example, a carboxylic acid group might be replaced with a tetrazole. This can improve metabolic stability or other pharmacological properties while retaining the desired biological activity.

By applying these principles, chemists can rationally design and synthesize libraries of novel analogues from this compound, systematically exploring the chemical space to identify compounds with improved or entirely new functionalities.

Structure-Reactivity and Structure-Function Relationship Studies

The specific arrangement of atoms and functional groups within a molecule is paramount in determining its chemical behavior and biological efficacy. For derivatives of this compound, extensive research has focused on understanding the relationships between their molecular structure and their reactivity and function. These studies are crucial for the rational design of new compounds with tailored properties for various applications in chemical research. Key areas of investigation include the influence of the number and position of halogen atoms, the role of specific chemical moieties, and the impact of various substituents on the physical and chemical properties of the molecule.

Influence of Halogen Position and Number on Reactivity and Biological Activity

The presence, type, and position of halogen atoms on the phenyl ring of this compound and its analogs are critical determinants of their reactivity and biological activity. Halogens can influence a molecule's properties through various mechanisms, including steric and electronic effects, and their ability to form halogen bonds, which can impact interactions with biological targets. drugdesign.org

Research into halogenated phenylethanolamines and phenoxypropanolamines has revealed distinct structure-activity relationships based on the halogen's location. nih.gov For instance, studies on beta-adrenolytic effects showed that 2,5-dihalogenated derivatives block beta-receptors at lower concentrations than their 2,4-dihalogen or 3,4-dihalogen counterparts. nih.gov The weakest beta-adrenolytic effects were observed in compounds with halogens at the 3,4-position. nih.gov

The following table summarizes findings on how halogen substitution patterns affect biological activity in related phenyl derivatives.

Table 1: Effect of Halogen Substitution on Beta-Receptor Activity in Phenyl Derivatives

Halogen Substitution PatternObserved Biological Effect/ActivityReference Compound/SeriesSource
Bromo-fluoroGood oral absorption, potent β2-mimetic activity.1-(4-amino-phenyl)-2-aminoethanol derivatives nih.gov
2,5-DihalogenStronger β-adrenolytic effects compared to other isomers.Phenylethanolamines and Phenoxypropanolamines nih.gov
2,4-DihalogenWeaker β-adrenolytic effects than 2,5-dihalogenated compounds.Phenylethanolamines and Phenoxypropanolamines nih.gov
3,4-DihalogenWeakest β-adrenolytic effects among tested isomers.Phenylethanolamines and Phenoxypropanolamines nih.gov
Chloro-cyano / Fluoro-cyanoStrongest β2-mimetic activity observed.1-(4-amino-phenyl)-2-aminoethanol derivatives nih.gov

Role of the α,β-Unsaturated Ketone Moiety in Derivatives

Derivatives of this compound can be synthesized to include an α,β-unsaturated ketone system, a structural feature known as a chalcone pharmacophore. nih.gov Chalcones, or 1,3-diphenyl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone, such as this compound, and an aromatic aldehyde. utcg6e.comnih.gov This reaction creates a molecule with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. scienceopen.com

This reactive ketoethylenic group (–CO–CH=CH–) is widely recognized as being responsible for the broad spectrum of biological activities exhibited by these derivatives. nih.govijpsjournal.comjchemrev.comkoyauniversity.org The enone moiety acts as a Michael acceptor, meaning it can readily react with nucleophiles, such as the thiol groups found in cysteine residues of proteins. jchemrev.com This ability to covalently bind to and inhibit the function of key proteins is believed to be a primary mechanism for their pharmacological effects. jchemrev.comnih.gov

The diverse biological activities attributed to the presence of the α,β-unsaturated ketone moiety are extensive. scienceopen.combiointerfaceresearch.com Studies have demonstrated these compounds to possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. utcg6e.comkoyauniversity.orgbiointerfaceresearch.com For example, their ability to inhibit proteasomal activity has been linked to the α,β-unsaturated carbonyl system, which leads to preferential killing of certain cancer cells. nih.gov

Table 2: Biological Activities Associated with the Chalcone (α,β-Unsaturated Ketone) Moiety

Biological ActivityProposed Mechanism/NoteSource
Antimicrobial (Antibacterial, Antifungal)Interaction with microbial proteins. Activity can be enhanced by other substituents like halogens. utcg6e.comnih.govbiointerfaceresearch.com
Anticancer / AntiproliferativeInhibition of proteasomal activity; induction of apoptosis. nih.govbiointerfaceresearch.com
Anti-inflammatoryInhibition of enzymes like prostaglandin (B15479496) E2 and inducible NO synthase. nih.govbiointerfaceresearch.com
AntiviralMechanism is target-dependent. nih.govscienceopen.com
AntimalarialObserved in quinoline-based chalcones. jchemrev.com
AntioxidantScavenging of free radicals. scienceopen.comijpsjournal.com

Impact of Substituents on Intermolecular Interactions

Substituents on the phenyl rings of this compound derivatives profoundly influence their solid-state properties by dictating the nature and strength of intermolecular interactions. These non-covalent forces, including hydrogen bonds, halogen bonds, and van der Waals forces, determine how molecules pack in a crystal lattice, which in turn affects physical properties like solubility and morphology. nih.govrsc.orgnih.gov

Crystallographic studies provide direct evidence of these interactions. For example, the crystal structure of 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, a related compound, reveals that weak intermolecular C—H⋯O hydrogen bonds are responsible for linking individual molecules into extended chains. nih.gov In this structure, the dihedral angle between the benzene (B151609) and triazole rings is 84.86 (2)°. nih.gov Similarly, studies on other bromo-substituted compounds show the formation of weak intramolecular C—H⋯Br hydrogen bonds. researchgate.net

Theoretical studies further illuminate the role of halogen substituents. Hirshfeld surface analysis of adamantane-thiourea derivatives with Br, Cl, and F substituents shows that the presence of halogens significantly alters the landscape of intermolecular contacts. nih.gov A primary effect is the reduction of H···H contacts in the crystal packing, with a corresponding increase in H···X (where X is a halogen) contacts. nih.gov Furthermore, substituents can have a significant impact on charge transport properties in materials designed for organic electronics. In a series of bis-lactam derivatives, a fluorinated compound (NTDP-F) exhibited the highest hole mobility due to strong intermolecular interactions and favorable crystal packing. rsc.org The electron-donating or -withdrawing nature of a substituent also plays a role, with electron-rich groups capable of enhancing non-covalent interactions like hydrogen bonding and charge transfer. banglajol.info

Table 3: Crystallographic Data for 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone

ParameterValueSource
Chemical FormulaC₁₀H₅Br₂F₂N₃O nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)9.273 (2) nih.gov
b (Å)9.375 (2) nih.gov
c (Å)14.982 (3) nih.gov
β (°)104.916 (3) nih.gov
Key Intermolecular InteractionWeak C—H⋯O hydrogen bonds nih.gov

In-Depth Computational Analysis of this compound Remains Elusive

Despite a thorough search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not presently available. While extensive research exists on the computational analysis of substituted acetophenones and other related bromo-fluoro aromatic compounds, studies dedicated to the precise molecular geometry, electronic structure, and reactivity of this compound, as outlined in the requested article structure, have not been published.

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) are instrumental in optimizing molecular geometries to their lowest energy state, offering a three-dimensional perspective on the arrangement of atoms. This foundational analysis is the gateway to a deeper understanding of a compound's electronic characteristics.

Analyses like the Molecular Electrostatic Potential (MEP) and charge distribution mapping would typically reveal the electron-rich and electron-deficient regions of this compound. Such information is crucial for predicting how the molecule might interact with other chemical species. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity and its behavior in chemical reactions. The energy gap between these orbitals is a key indicator of chemical stability.

To further elucidate its reactive nature, theoretical tools like Fukui functions and other local reactivity descriptors would be employed. These methods pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. Complementing this, Natural Bond Orbital (NBO) analysis would offer insights into the bonding patterns and the stabilizing effects of hyperconjugation within the molecular structure of this compound.

While the principles of these computational methods are well-established and have been applied to a wide array of similar molecules, the specific data sets and detailed findings for this compound are absent from the current body of scientific research. The generation of data tables and in-depth discussion on its quantum chemical calculations, reactivity predictions, and electronic properties is therefore not possible at this time.

Further research and dedicated computational studies are required to elucidate the specific theoretical and chemical properties of this compound. Such studies would be invaluable for a comprehensive understanding of this compound and for its potential applications in various fields of chemical science.

Computational Chemistry and Theoretical Investigations

Spectroscopic Property Prediction (e.g., IR, UV-Vis, NMR Parameters)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like 1-(2-Bromo-4,5-difluorophenyl)ethanone. By calculating the electronic ground state and excited states, it is possible to simulate various types of spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For similar aromatic ketones, DFT calculations have been successfully used to assign the fundamental vibrations. dergipark.org.tr Key vibrational modes for this compound would include the C=O stretching of the ketone group, C-Br stretching, C-F stretching, and various aromatic C-C and C-H vibrations. For instance, in related thiazolidinone derivatives, the carbonyl stretching vibration has been calculated with good accuracy using the B3LYP functional. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. scielo.org.za The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, transitions are expected in the UV region, characteristic of π → π* and n → π* transitions of the substituted benzene (B151609) ring and the carbonyl group. In a study on a related compound, 5-bromo-2-ethoxyphenylboronic acid, TD-DFT was used to investigate HOMO and LUMO energies and predict the UV-Vis spectrum. nih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. For this compound, theoretical predictions would be crucial for assigning the signals of the aromatic protons and carbons, which are influenced by the electronic effects of the bromine and fluorine substituents. In studies of similar compounds, calculated NMR data has shown good correlation with experimental values. mdpi.comresearchgate.net

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative based on analogous compounds)

Spectroscopic Technique Parameter Predicted Value/Region (Illustrative) Computational Method
IR Spectroscopy Carbonyl (C=O) Stretch~1700-1730 cm⁻¹DFT (e.g., B3LYP/6-311++G(d,p))
C-Br Stretch~500-600 cm⁻¹DFT (e.g., B3LYP/6-311++G(d,p))
C-F Stretch~1200-1300 cm⁻¹DFT (e.g., B3LYP/6-311++G(d,p))
UV-Vis Spectroscopy λmax (π → π)~250-280 nmTD-DFT (e.g., CAM-B3LYP/6-311++G(d,p))
λmax (n → π)~300-330 nmTD-DFT (e.g., CAM-B3LYP/6-311++G(d,p))
¹H NMR Spectroscopy Aromatic Protonsδ 7.0-8.0 ppmGIAO-DFT
Methyl Protonsδ 2.5-2.7 ppmGIAO-DFT
¹³C NMR Spectroscopy Carbonyl Carbonδ 190-200 ppmGIAO-DFT
Aromatic Carbonsδ 110-140 ppmGIAO-DFT

Note: The values in this table are illustrative and based on data from structurally similar compounds. Actual experimental and computational values may vary.

Non-Linear Optical (NLO) Properties Theoretical Studies

Theoretical studies on the Non-Linear Optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

The key parameters for NLO properties are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These can be calculated using quantum chemical methods like DFT. For a molecule to exhibit significant NLO properties, it often requires a large dipole moment and a small HOMO-LUMO energy gap, which facilitates intramolecular charge transfer (ICT). figshare.com

In the case of this compound, the presence of electron-withdrawing halogen atoms (Br and F) and the carbonyl group, along with the π-conjugated system of the benzene ring, could lead to interesting NLO properties. Theoretical calculations on similar systems, such as substituted thiophene (B33073) imino dyes and metallophthalocyanines, have shown that the introduction of electron-withdrawing or -donating groups can significantly enhance the NLO response. rsc.orgfigshare.com DFT calculations, particularly with long-range corrected functionals like CAM-B3LYP, are well-suited for predicting these properties. frontiersin.orgnih.gov

Table 2: Theoretical NLO Parameters (Illustrative)

Parameter Description Significance Computational Method
Dipole Moment (µ) Measure of the molecule's overall polarity.A large dipole moment can contribute to a higher NLO response.DFT (e.g., CAM-B3LYP)
Polarizability (α) The ease with which the electron cloud can be distorted by an electric field.A primary factor in linear optical properties and contributes to NLO effects.DFT (e.g., CAM-B3LYP)
First Hyperpolarizability (β) The second-order NLO response, related to phenomena like second-harmonic generation.A key indicator of a molecule's potential for second-order NLO applications.DFT (e.g., CAM-B3LYP)

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its behavior in different environments (e.g., in solution or in a crystal lattice) and help analyze the nature and strength of intermolecular interactions.

Key intermolecular interactions that would be investigated for this compound include:

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, interacting with solvent molecules or other components in a mixture.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to stabilizing interactions.

Computational studies on halogenated oxindoles have demonstrated the importance of halogen interactions in directing solid-state packing. mdpi.com Similarly, MD simulations combined with quantum chemical calculations can be used to quantify the strength of these different interactions for this compound, providing a deeper understanding of its condensed-phase behavior. mdpi.com

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure, or conformation. This compound has a flexible bond between the phenyl ring and the acetyl group, allowing for different rotational conformers.

Theoretical conformational analysis, typically performed using DFT, can identify the most stable conformers and the energy barriers between them. For acetophenone (B1666503) derivatives, the key conformational feature is the relative orientation of the acetyl group with respect to the phenyl ring, leading to s-cis and s-trans conformers.

A study on 2'-fluoro-substituted acetophenone derivatives revealed a strong preference for the s-trans conformer, where the carbonyl oxygen and the fluorine atom are on opposite sides of the C-C bond connecting the acetyl group to the ring. acs.orgnih.gov This preference was attributed to the strong repulsion between the polar fluorine and oxygen atoms in the s-cis conformation. nih.gov It is highly probable that this compound also predominantly exists in the more stable s-trans conformation. DFT calculations for this molecule would involve geometry optimization of both conformers and comparison of their relative energies to determine the most stable form. acs.orgresearchgate.net

Table 3: Conformational Stability of Acetophenone Derivatives (Based on Analogous Systems)

Conformer Description Relative Stability Reasoning (for analogous systems)
s-trans Carbonyl oxygen is oriented away from the ortho-substituent (bromine).More stableMinimized steric and electrostatic repulsion between the carbonyl oxygen and the ortho-bromine atom. acs.orgnih.gov
s-cis Carbonyl oxygen is oriented towards the ortho-substituent (bromine).Less stableIncreased steric and electrostatic repulsion between the carbonyl oxygen and the ortho-bromine atom. acs.orgnih.gov

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For 1-(2-Bromo-4,5-difluorophenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, is utilized to assemble a complete structural picture.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic compound.

In the ¹H NMR spectrum of this compound, the methyl protons of the acetyl group are expected to produce a singlet peak, typically in the range of 2.5-2.7 ppm. The aromatic region of the spectrum would display two distinct signals for the two protons on the phenyl ring. Due to the substitution pattern, these protons would appear as doublets of doublets, a result of coupling to each other (ortho-coupling) and to the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone is characteristically found far downfield, typically above 190 ppm. The methyl carbon of the acetyl group would appear at a much higher field. The six carbons of the aromatic ring would each give a distinct signal, with their chemical shifts and splitting patterns influenced by the attached bromine and fluorine atoms. Carbon-fluorine coupling is a key diagnostic feature in the ¹³C NMR spectrum.

Illustrative ¹H NMR Data for this compound Note: The following data is an illustrative example based on known chemical shift values, as specific experimental data is not publicly available.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8dd1HAromatic H
~7.4dd1HAromatic H
~2.6s3H-C(O)CH₃

Illustrative ¹³C NMR Data for this compound Note: The following data is an illustrative example based on known chemical shift values, as specific experimental data is not publicly available.

Chemical Shift (δ) ppmAssignment
~195C=O
~150 (d)Aromatic C-F
~148 (d)Aromatic C-F
~135 (d)Aromatic C-H
~125Aromatic C-Br
~120 (d)Aromatic C-H
~118Aromatic C-C(O)
~30-CH₃

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. chemrxiv.org With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides high-resolution spectra with a wide chemical shift range, making it highly sensitive to the local electronic environment. chemrxiv.org

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the fluorine atoms, as they are in different chemical environments relative to the bromo and acetyl substituents. These signals would likely appear as doublets due to coupling to each other. Further coupling to the adjacent aromatic protons would result in more complex splitting patterns (doublets of doublets). The chemical shifts of these fluorine atoms would be indicative of their position on the aromatic ring.

To unambiguously assign all proton and carbon signals and to gain deeper structural insights, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable. ipb.pt

An HSQC experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the molecule. The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. ipb.pt This is instrumental in piecing together the molecular structure by, for example, showing a correlation between the methyl protons and the carbonyl carbon, and between the aromatic protons and their neighboring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that can provide information about the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule. ipb.pt For instance, a NOESY experiment could reveal through-space interactions between the methyl protons of the acetyl group and the proton at the 6-position of the phenyl ring, offering insights into the rotational orientation of the acetyl group relative to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is routinely used to assess the purity of a sample by separating the main component from any impurities.

For this compound, an LC-MS analysis would first pass the sample through an LC column to separate it from any starting materials, by-products, or other contaminants. The eluent from the column is then directed into the mass spectrometer. The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺. The mass of this ion would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Illustrative LC-MS Data for this compound Note: The following data is an illustrative example based on the calculated molecular weight.

TechniqueParameterExpected Value
LC-MSRetention TimeDependent on column and mobile phase
[M+H]⁺m/z ~235, 237

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental composition of the molecule.

For this compound (molecular formula C₈H₅BrF₂O), HRMS would be used to measure the exact mass of the molecular ion. This experimentally determined exact mass can then be compared to the calculated theoretical exact mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct elemental composition, thus confirming the molecular formula of the compound.

Illustrative HRMS Data for this compound Note: The following data is an illustrative example based on the calculated exact mass.

TechniqueParameterValue
HRMSCalculated Exact Mass for [M+H]⁺ (C₈H₆BrF₂O⁺)234.9570
Measured Exact Mass for [M+H]⁺Within a few ppm of the calculated value

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides direct evidence for its key structural components. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically observed in the range of 1680-1700 cm⁻¹. The position within this range can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms can slightly shift this frequency.

Other significant absorptions include:

Aromatic C=C Stretching: Bands in the 1475-1600 cm⁻¹ region confirm the presence of the benzene (B151609) ring.

C-F Stretching: Strong absorption bands, typically found in the 1100-1250 cm⁻¹ range, are indicative of the carbon-fluorine bonds.

C-Br Stretching: The carbon-bromine bond gives rise to a weaker absorption in the fingerprint region, usually between 500 and 600 cm⁻¹.

Aromatic C-H Stretching: These appear as weaker bands above 3000 cm⁻¹.

Methyl C-H Bending: Vibrations from the methyl group of the ethanone (B97240) moiety are observed around 1370 cm⁻¹ and 1450 cm⁻¹.

While a gas-phase IR spectrum for the related compound 1-(2,4-difluorophenyl)ethanone is available from the NIST Chemistry WebBook, specific experimental data for this compound must be obtained to confirm these exact frequencies. nist.gov

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching>3000Weak-Medium
Carbonyl (C=O)Stretching1680 - 1700Strong
Aromatic C=CStretching1475 - 1600Medium
Methyl C-HBending~1370, ~1450Medium
C-FStretching1100 - 1250Strong
C-BrStretching500 - 600Weak-Medium

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of atoms. For this compound, this analysis would reveal the precise spatial relationship between the bromo, difluoro-substituted phenyl ring and the acetyl group.

Although a specific crystal structure for the title compound is not publicly available, studies on analogous compounds, such as 4'-(4-bromophenyl)-2,2':6',2"-terpyridines and fenpiverinium (B1207433) bromide, demonstrate the utility of this technique. nih.govmdpi.com SC-XRD analysis would determine critical crystallographic data including:

Crystal System: (e.g., monoclinic, orthorhombic)

Space Group: The symmetry elements of the unit cell (e.g., P2₁/c). mdpi.com

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Intermolecular Interactions: It would elucidate non-covalent interactions that govern the crystal packing, such as C-H···F hydrogen bonds, halogen bonding involving the bromine atom, and potential π-π stacking interactions between the aromatic rings. researchgate.net

This level of detail is essential for understanding the solid-state properties of the material and for structure-property relationship studies.

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline nature of a sample. It generates a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. This technique is indispensable for:

Phase Identification: Comparing the experimental pattern of a synthesized batch of this compound against a reference pattern (either from a known standard or calculated from single-crystal data) confirms its identity and phase purity. researchgate.net

Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity. Broad peaks suggest a more amorphous or poorly crystalline material, while sharp peaks indicate a well-ordered crystalline structure.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. PXRD is a primary tool for identifying the presence of different polymorphs, as each form will produce a distinct diffraction pattern. researchgate.net This is critical in materials science and pharmaceutical development, as different polymorphs can have different physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene ring and the carbonyl group. The UV-Vis spectrum is expected to show absorptions corresponding to:

π → π transitions:* These high-energy transitions are associated with the aromatic system and typically occur at shorter wavelengths (λmax), likely below 280 nm.

n → π transitions:* This is a lower-energy, and therefore lower intensity (forbidden), transition involving the non-bonding electrons of the carbonyl oxygen atom. This absorption is expected at longer wavelengths, typically above 300 nm for acetophenone (B1666503) derivatives.

The substitution pattern on the benzene ring (bromo and difluoro groups) will influence the exact position and intensity of these absorption maxima through auxochromic and bathochromic shifts.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. For this compound, with the molecular formula C₈H₅BrF₂O, this technique is used to verify that the empirical formula of the synthesized compound matches the theoretical composition. nih.gov

The experimental values obtained from combustion analysis are compared against the calculated theoretical percentages. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and correct elemental composition.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.011896.08840.89%
HydrogenH1.00855.0402.14%
BromineBr79.904179.90434.00%
FluorineF18.998237.99616.17%
OxygenO15.999115.9996.81%
Total C₈H₅BrF₂O --235.027 100.00%

Calculations based on a molecular weight of 235.03 g/mol. nih.gov

Chromatographic Methods (e.g., TLC, HPLC, GC) for Reaction Monitoring and Purification

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. For this compound, these methods are vital throughout its synthesis and analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both qualitative and quantitative analysis. A reverse-phase (RP) HPLC method, similar to that used for related bromo-phenyl ketones, would likely be effective. sielc.com This method would be used to determine the purity of the final product with high accuracy and to separate it from any impurities. A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier. sielc.com

Gas Chromatography (GC): Given the volatility of acetophenone derivatives, GC is also a suitable technique for purity assessment. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can provide quantitative purity data and identify volatile impurities.

Table 3: Summary of Chromatographic Methods and Their Applications

MethodPrimary ApplicationTypical Stationary PhaseTypical Mobile/Carrier PhaseNotes
TLCReaction monitoring, qualitative analysisSilica gel on aluminum plateHexane/Ethyl Acetate mixtureProvides rapid assessment of reaction completion.
HPLCPurity determination, purificationReverse-Phase (e.g., C18, Newcrom R1) sielc.comAcetonitrile/Water gradient sielc.comOffers high-resolution separation and quantification.
GCPurity assessment, impurity profilingPolysiloxane-based capillary columnInert gas (e.g., Helium, Nitrogen)Suitable for volatile and thermally stable compounds.

Applications in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

Chemical building blocks are fundamental molecular units used for the synthesis of more elaborate compounds. cymitquimica.comcymitquimica.comossila.com 1-(2-Bromo-4,5-difluorophenyl)ethanone serves as a key starting material for creating intricate molecular architectures, particularly heterocyclic systems that form the core of many functional molecules. cymitquimica.comcymitquimica.com The reactivity of its acetyl group and the potential for substitution at the bromine- and fluorine-bearing positions allow for diverse chemical transformations.

Researchers have utilized this compound and its close analogs as foundational skeletons for synthesizing a variety of complex organic structures. For instance, the acetyl group can be readily brominated to form α-bromo ketones, which are crucial intermediates. These intermediates can then react with various nucleophiles to construct heterocyclic rings. amazonaws.comchemicalbook.com This approach has been successfully employed in the synthesis of complex substituted pyridine (B92270) derivatives. amazonaws.com The presence of the difluorophenyl moiety is particularly significant, as fluorine atoms can enhance the metabolic stability and binding affinity of the final target molecules.

Precursors for Pharmaceutical Drug Candidates

The synthesis of novel therapeutic agents is a primary application area for this compound. Its structure is a component of precursors for various classes of biologically active heterocyclic compounds.

Triazole Derivatives : 1,2,4-triazoles are a well-established class of compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govresearchgate.netdergipark.org.trmdpi.com The title compound serves as a precursor for creating substituted triazoles. For example, α-brominated derivatives of similar acetophenones react with 1,2,4-triazole (B32235) to form key intermediates for antifungal agents. nih.gov The resulting molecules, which incorporate the difluorophenyl group, are explored for their potential as new antimicrobial drugs, aiming to overcome resistance to existing treatments. nih.govmdpi.com

Quinazoline (B50416) Derivatives : Quinazolines and their fused-ring analogs are another critical scaffold in medicinal chemistry, known for activities such as anticancer and antimicrobial effects. nih.gov Synthetic routes to complex quinazoline-based systems, such as thiazolo[4,5-g]quinazolines, can employ intermediates derived from substituted aminophenyl ethanones. mdpi.com The conversion of this compound to its amino derivative, 1-(2-amino-5-bromo-4-fluorophenyl)ethanone, provides a direct precursor for building these types of polycyclic systems. cymitquimica.comsigmaaldrich.com

Other Heterocycles : The compound is also a valuable starting point for other heterocyclic systems. For example, related fluoro-bromo aniline (B41778) derivatives are used to synthesize imidazo[4,5-c]pyridin-2-one structures, which have been investigated as potential inhibitors of enzymes like phosphodiesterase. researchgate.net

Intermediates in Agrochemical Synthesis

The structural motifs accessible from this compound are also relevant to the agrochemical industry. Heterocyclic compounds, including many derived from triazoles and pyridines, are prevalent in modern agrochemicals. ossila.com The 1,2,4-triazole core, for instance, is a key feature in many successful fungicides. The ability to synthesize novel substituted triazoles from the title compound makes it a useful intermediate for developing new crop protection agents. The introduction of fluorine atoms often enhances the efficacy and stability of agrochemical products.

Material Science Applications (e.g., aggregation-induced emission, based on related compounds)

While direct applications of this compound in material science are not extensively documented, its structural features are pertinent to the design of advanced functional materials. Specifically, substituted aromatic ketones are precursors to molecules exhibiting aggregation-induced emission (AIE). researchgate.net The AIE phenomenon is observed in molecules that are non-emissive in dilute solutions but become highly fluorescent in an aggregated or solid state. european-mrs.comnih.gov This property is highly desirable for applications in optoelectronics, chemical sensors, and bio-imaging. european-mrs.comnih.gov

Materials exhibiting AIE often possess non-planar structures with rotors, like phenyl rings, that undergo restricted intramolecular rotation in the solid state, which activates radiative decay pathways. nih.gov Compounds like multiphenyl-substituted butadienes and other conjugated systems derived from acetophenone-like precursors have shown significant AIE characteristics. nih.gov The synthesis of more complex, sterically hindered molecules starting from this compound could lead to novel materials with AIE properties.

Role in Cascade Reactions and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, minimizing waste and improving atom economy. rsc.org The diverse functionality of this compound makes it an ideal candidate for designing such reactions.

The ketone group, the aromatic ring activated by fluorine atoms, and the bromine atom offer multiple reaction sites that can be engaged sequentially in a one-pot process. For example, derivatives of this compound can be envisioned as substrates in complex cascade reactions to form polycyclic heterocyclic systems. Syntheses of thiazole (B1198619) and quinazoline derivatives often utilize cascade or multicomponent approaches where an initial reaction at one functional group triggers subsequent intramolecular cyclizations. nih.govmdpi.comnih.gov The development of novel MCRs involving this compound could provide rapid access to libraries of complex molecules for screening in drug discovery and materials science.

Exploration of Biological and Medicinal Chemistry Potential

Antimicrobial Activity Investigations

Derivatives synthesized from 1-(2-Bromo-4,5-difluorophenyl)ethanone have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The incorporation of the bromo-difluorophenyl moiety into various heterocyclic systems, such as triazolothiadiazines and imidazopyridines, has yielded compounds with significant antimicrobial properties.

A variety of derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 1,2,4-triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine derivatives were synthesized and tested for their antibacterial efficacy. nih.gov The minimum inhibitory concentration (MIC) was determined for these compounds against several bacterial strains. nih.gov

Compounds within this series, particularly those featuring a phenyl or a p-bromo phenyl group at the C-6 position of the thiadiazine ring, showed high activity against the tested bacteria. nih.gov In contrast, the presence of an o-bromo phenyl group led to a decrease in antibacterial effects. nih.gov Similarly, research into imidazo[4,5-b]pyridine derivatives has shown that Gram-positive bacteria are generally more sensitive to these compounds than Gram-negative bacteria. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Triazolothiadiazine Derivatives Against Bacterial Strains

Compound ID Substituent at C-6 MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. B. cereus MIC (μg/mL) vs. E. coli MIC (μg/mL) vs. P. aeruginosa
7a Phenyl 3.12 6.25 6.25 3.12
7b Phenyl 3.12 6.25 6.25 3.12
7i p-Bromo phenyl 3.12 3.12 6.25 3.12
7j o-Bromo phenyl 12.5 25 12.5 50
7k o-Bromo phenyl 12.5 50 12.5 50
Gentamycin Standard 0.78 0.78 0.78 0.78

Data sourced from a study on triazolothiadiazine derivatives. nih.gov

The same classes of derivatives have also been investigated for their effectiveness against various fungal pathogens. The 1,2,4-triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine derivatives showed significant activity against fungi such as Candida albicans and Aspergillus niger. nih.gov The structure-activity relationship observed in antibacterial studies held for antifungal activity as well, with phenyl and p-bromo phenyl substitutions proving most effective. nih.gov

Further research into other related structures, such as 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, has revealed potent anti-Candida activity. nih.govnih.gov These compounds were tested against a large number of clinical Candida isolates, with some showing MIC values in the sub-microgram per milliliter range. nih.gov For example, against most clinical strains of C. albicans, MICs ranged from 0.00195 to 0.0078 μg/mL. nih.gov Some derivatives of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine also demonstrated potent antifungal results when compared to standard treatments. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Triazolothiadiazine Derivatives Against Fungal Strains

Compound ID Substituent at C-6 MIC (μg/mL) vs. C. albicans MIC (μg/mL) vs. A. niger
7a Phenyl 3.12 6.25
7b Phenyl 3.12 6.25
7g p-Chloro phenyl 12.5 25
7i p-Bromo phenyl 3.12 3.12
7j o-Bromo phenyl 12.5 12.5
Miconazole Standard 0.78 0.78

Data sourced from a study on triazolothiadiazine derivatives. nih.gov

The precise mechanisms of action for derivatives of this compound are a subject of ongoing investigation. For antifungal derivatives, some studies have sought to elucidate their cellular targets. For example, tests conducted on a β-ketosulfone derivative in a medium containing sorbitol did not suggest that the compound acts by inhibiting the synthesis of the fungal cell wall. nih.gov Heterocyclic compounds containing a 1,2,4-triazole (B32235) ring, a common feature in derivatives made from the parent ethanone (B97240), are known to function as antifungal agents by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The disruption of ergosterol production leads to increased membrane permeability and ultimately cell death.

Research has explored strategies to enhance the efficacy of existing antimicrobial drugs. One approach involves the use of novel chemical agents to work in synergy with established antibiotics. science.gov While not directly involving this compound, the principle of using advanced chemical structures to boost the activity of commercial antibiotics is an active area of research. science.gov The synthesis of hybrid molecules, which combine the pharmacophore of a known antibiotic with a novel bioactive moiety derived from a compound like this compound, represents a potential strategy to overcome microbial resistance and enhance therapeutic outcomes.

Anticancer Activity Research (e.g., against breast cancer cell lines using chalcone (B49325) derivatives)

Chalcones, which are precursors to flavonoids, represent a significant class of compounds synthesized using this compound. researchgate.netmdpi.com These chalcone derivatives have been extensively evaluated for their potential as anticancer agents. mdpi.com Numerous studies have highlighted their cytotoxic effects against various cancer cell lines. nih.gov

Research has specifically focused on the activity of novel chalcone and bis-chalcone derivatives against human breast cancer cell lines, including both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) types. nih.gov Certain chalcone derivatives have demonstrated the ability to inhibit the growth of these cancer cells at concentrations ranging from low micromolar to nanomolar. nih.gov The modification of the basic chalcone structure, such as by incorporating different aromatic or heterocyclic rings, is a key strategy to enhance cytotoxic properties. researchgate.netmdpi.com The anticancer activity of chalcones is often attributed to their ability to interact with multiple cellular targets, including inducing apoptosis and blocking the cell cycle. mdpi.com

Anti-Trypanosomal Agent Development

Human African Trypanosomiasis (HAT), or African sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. nih.gov There is an ongoing need for new, effective drugs to treat this fatal disease. nih.gov Research in this area has included the development of 2,4-diaminothiazole derivatives, which have shown significant potency against T. brucei. nih.gov The development process involves phenotypic screening to guide the optimization of the structure-activity relationship, leading to potent, drug-like inhibitors. nih.gov Although this compound is not explicitly mentioned in this specific series, its utility as a versatile starting material for various heterocyclic compounds makes it a relevant scaffold for the synthesis of novel anti-trypanosomal candidates. The development of such compounds has established proof of concept in animal models for the initial stage of the disease. nih.gov

Antioxidant Activity Evaluation

The evaluation of a compound's antioxidant activity is a crucial step in determining its potential for mitigating oxidative stress-related diseases. While specific antioxidant studies on this compound are not extensively documented, the known properties of related bromophenols and other halogenated compounds offer valuable insights.

Natural bromophenols, which are secondary metabolites found in marine organisms, have demonstrated a range of biological activities, including antioxidant effects. nih.gov The free radical scavenging activity of these compounds is often attributed to the presence of hydroxyl (-OH) groups on the aromatic ring. nih.gov Studies on synthetic bromophenol derivatives have shown that their antioxidant potential can be modulated by altering the substitution pattern on the phenyl ring. nih.gov For instance, certain benzylic acid-derived bromophenols have been identified as effective scavengers of DPPH• and ABTS•+ radicals. nih.gov

The introduction of halogens, such as bromine and chlorine, can influence the biological activity of a compound. Electronegative substituents on a benzene (B151609) ring have been associated with significant biological activities, including antioxidant properties. researchgate.net Research on benzylideneacetophenones has indicated that the presence and position of substituents on the aromatic rings are key to their anti-inflammatory and antioxidant activities. nih.gov

The potential antioxidant activity of this compound can be inferred from these related studies. The interplay of the bromo and difluoro groups on the phenyl ring may contribute to its ability to scavenge free radicals. Further research is necessary to quantify the antioxidant capacity of this specific compound and to understand the mechanisms involved.

Compound ClassKey Structural FeaturesObserved Antioxidant ActivityReference
BromophenolsHydroxyl groups on the aromatic ringFree radical scavenging (DPPH and ABTS assays) nih.gov
Benzylic acid-derived bromophenolsVarying substitution patternsEffective DPPH• and ABTS•+ scavengers nih.gov
BenzylideneacetophenonesSubstituents on aromatic ringsAnti-inflammatory and antioxidant activities nih.gov

Enzyme Inhibition Studies (e.g., Metallo-β-Lactamase, α-Glucosidases, Isopentenylpyrophosphate transferase)

Enzyme inhibition is a fundamental mechanism of action for many therapeutic agents. The potential of this compound and its derivatives as enzyme inhibitors is an active area of investigation.

Metallo-β-Lactamase (MBL) Inhibition:

Metallo-β-lactamases are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to global health. rsc.orgnih.govnih.gov The development of MBL inhibitors is a critical strategy to overcome this resistance. rsc.organu.edu.au While there are currently no clinically approved MBL inhibitors, research is ongoing to identify and develop such compounds. rsc.org Although specific studies on the inhibition of MBLs by this compound have not been reported, the exploration of novel chemical scaffolds for MBL inhibition is a high priority in medicinal chemistry.

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic approach for managing type 2 diabetes. nih.govscielo.br By slowing the digestion of carbohydrates, α-glucosidase inhibitors help to control postprandial hyperglycemia. scielo.br

Several studies have highlighted the potential of brominated compounds as α-glucosidase inhibitors. For example, a study on pyridazine-triazole hybrid molecules found that a compound bearing a 4-bromo substituent was a significantly more potent inhibitor of α-glucosidase than the standard drug, acarbose. nih.gov Another noteworthy example is bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a marine bromophenol, which has been identified as a potential α-glucosidase inhibitor. researchgate.net These findings suggest that the bromo-substituted phenyl ring in this compound could be a key pharmacophore for α-glucosidase inhibition.

InhibitorIC50 ValueEnzyme SourceReference
Compound 10k (4-bromo substituent)1.7 µMRat intestinal α-glucosidase nih.gov
Acarbose (standard)173 µMRat intestinal α-glucosidase nih.gov
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE)Potent inhibitorYeast α-glucosidase researchgate.net

Isopentenylpyrophosphate Transferase Inhibition:

There is currently no available research in the provided results specifically investigating the inhibition of isopentenylpyrophosphate transferase by this compound or closely related halogenated phenyl ethanones.

Studies Related to New Psychoactive Substances (NPS) and Pyrolysis Products

The structural features of this compound warrant consideration of its potential relationship to new psychoactive substances (NPS). Many NPS are synthetic cathinones, which are structurally related to acetophenones. The presence of fluorine on the phenyl ring is a common feature in many recently identified NPS. mdpi.com Therefore, this compound could potentially serve as a precursor or intermediate in the clandestine synthesis of novel cathinone (B1664624) derivatives.

The study of the pyrolysis of halogenated compounds is important for understanding their environmental fate and potential for forming toxic byproducts. Research on the pyrolysis of brominated flame retardants found in electronic waste has shown that brominated phenols and other brominated compounds can be released. researchgate.netresearchgate.net The pyrolysis of printed circuit board waste, for instance, has been found to generate HBr and bromobenzene. nih.gov While specific pyrolysis studies of this compound are not available, it is plausible that its thermal decomposition could lead to the formation of various brominated and fluorinated aromatic compounds.

Structure-Activity Relationships in Biological Contexts

The substitution of hydrogen with halogens can significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonds, which are noncovalent interactions between a halogen atom and an electron-rich atom, are increasingly recognized as important in drug design. rsc.org

Studies on the enantioselective reduction of halogenated acetophenone (B1666503) derivatives have shown that the type and location of the halogen atom have a profound effect on the stereochemical outcome of the reaction, which in turn can influence the biological activity of the resulting chiral alcohols. nih.gov In the context of quorum sensing inhibitors, the presence of a bromine atom on certain furanone scaffolds has been found to be crucial for their efficacy. ucc.ie

For benzylideneacetophenone derivatives, structure-activity relationship (SAR) analysis has revealed that electron-donating groups on the aromatic rings tend to enhance anti-inflammatory and antioxidant activities. nih.gov The bromo and difluoro groups on this compound are electron-withdrawing, which would likely confer different biological properties compared to derivatives with electron-donating groups. The interplay of these electronic effects and the potential for halogen bonding will be critical determinants of the biological profile of this compound and its derivatives.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Profiles and Synthetic Applications

The reactivity of 1-(2-Bromo-4,5-difluorophenyl)ethanone is largely dictated by its three key functional components: the bromo group, the difluoro-substituted aromatic ring, and the ethanone (B97240) side chain. While some reactions are predictable based on general organic chemistry principles, a systematic exploration of its reactivity profile is warranted. Future research should focus on leveraging the bromo- and fluoro- substituents in novel synthetic transformations. For instance, the bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse carbon-based substituents. The reactivity of the carbon-fluorine bonds, while generally robust, could be explored under specific catalytic conditions for selective C-F activation and functionalization.

The ketone moiety is a versatile functional group that can undergo a wide array of transformations, including reductions, oxidations, and additions. The interplay between the ketone and the halogen substituents could lead to unique reactivity and the formation of complex molecular architectures. For example, intramolecular reactions could be designed to construct novel heterocyclic systems. The synthesis of derivatives through reactions at the ethanone side chain, such as the formation of α-halo ketones, could provide precursors for various biologically active molecules, including 1,2,4-triazole (B32235) derivatives. researchgate.net

Development of Highly Selective and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should aim to establish highly selective and sustainable routes for the synthesis of this compound and its derivatives. This includes the optimization of existing synthetic protocols to minimize waste, reduce energy consumption, and utilize greener solvents and reagents.

Rational Design of Derivatives for Targeted Biological Activities

The structural features of this compound make it an attractive starting point for the rational design of new therapeutic agents. The bromo- and difluoro-substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Future research should focus on the design and synthesis of derivatives with tailored biological activities. For example, the compound could serve as a scaffold for the development of inhibitors of enzymes such as the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy. nih.gov By analogy with other substituted phenylethanones, derivatives of this compound could be designed to target a variety of other biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases. mdpi.com The synthesis of a library of derivatives with systematic variations in the substituents on the phenyl ring and the ethanone side chain would allow for a thorough investigation of structure-activity relationships (SAR).

Advanced Computational Modeling for Structure-Property-Activity Relationships

In silico methods are invaluable tools in modern drug discovery and materials science. Advanced computational modeling can be employed to predict the physicochemical properties, biological activities, and reactivity of this compound and its derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of a series of compounds with their biological activity, providing insights for the design of more potent and selective molecules. nih.gov

Molecular docking and molecular dynamics simulations can be used to study the binding interactions of designed derivatives with their biological targets, helping to rationalize observed activities and guide further optimization. nih.gov Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule, providing a deeper understanding of its chemical behavior. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and development of new molecules with desired properties.

Investigation of Broader Therapeutic and Industrial Applications

Beyond its potential in drug discovery, this compound and its derivatives may have applications in other areas of science and technology. The unique combination of functional groups could make it a valuable building block in materials science for the synthesis of novel polymers, liquid crystals, or functional dyes. Its fluorinated nature could also be of interest in the development of agrochemicals or other specialty chemicals.

A systematic investigation of the broader therapeutic potential of derivatives is also warranted. This could include screening for activity against a wide range of biological targets and in various disease models. Furthermore, the exploration of its use as an intermediate in the synthesis of other complex molecules of industrial importance could open up new avenues for its application. The synthesis of analogues, similar to the extensive exploration of fentanyl analogues, could lead to a wide range of compounds with diverse applications. wikipedia.org

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-4,5-difluorophenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be optimized using Friedel-Crafts acylation or halogenation of pre-functionalized acetophenones. For example, substituting 3,4-difluorochlorobenzene with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) achieves moderate yields (~80%) . Temperature control (0–5°C) minimizes side reactions like polyhalogenation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Monitor reaction progress using TLC and confirm structure via 1H^{1}\text{H}/19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS, exact mass: 233.9621 g/mol) .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} NMR identifies aromatic protons (δ 7.2–8.0 ppm) and the acetyl group (δ 2.6 ppm). 19F^{19}\text{F} NMR resolves fluorine environments (δ -110 to -130 ppm for meta/para-F).
  • MS : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 234.95. Fragmentation patterns distinguish bromine isotopes (¹⁰⁵Br/⁷⁹Br) .
  • IR : C=O stretch (~1680 cm⁻¹) and C-Br (~600 cm⁻¹) validate functional groups.

Q. What purification strategies mitigate impurities in halogenated acetophenone derivatives?

  • Methodological Answer : Recrystallization (ethanol/water) removes unreacted starting materials. For halogenated byproducts (e.g., di-brominated analogs), use preparative HPLC with a C18 column (acetonitrile/water gradient). Confirm purity via GC-MS (>95%) and elemental analysis.

Advanced Research Questions

Q. How does the substitution pattern of bromine and fluorine influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic substitution, while bromine serves as a leaving group in Suzuki-Miyaura couplings. Compare reactivity with analogs (e.g., 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone ) using DFT calculations to map charge distribution. Experimental kinetic studies (e.g., varying Pd catalysts) quantify reaction rates.

Q. What crystallographic insights can SHELX software provide for this compound?

  • Methodological Answer : SHELXL refines single-crystal X-ray data to resolve bond angles/lengths, particularly C-Br (1.89–1.92 Å) and C-F (1.34–1.38 Å). SHELXD solves phase problems via dual-space methods for twinned crystals. Use SHELXPRO to generate thermal ellipsoid plots, highlighting steric effects from fluorine substituents .

Q. How can computational modeling predict the biological activity of halogenated acetophenones?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450). Compare binding affinities with analogs like 1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone . Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity).

Data Contradiction and Resolution

Q. How to address discrepancies in reported synthetic yields for halogenated acetophenones?

  • Methodological Answer :
  • Variable Control : Replicate reactions under standardized conditions (solvent purity, inert atmosphere).
  • Analytical Calibration : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR quantification.
  • Meta-Analysis : Compare literature data (e.g., 80% yield in similar substrates vs. lower yields in sterically hindered analogs).

Q. Why do biological activity assays for halogenated acetophenones show variability across studies?

  • Methodological Answer :
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).
  • Structural Confounders : Compare regioisomers (e.g., 2-Bromo-4,5-difluoro vs. 3-Bromo-4,5-difluoro derivatives ).
  • Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects.

Structure-Activity Relationship (SAR) Studies

Q. What role do fluorine atoms play in the pharmacokinetic properties of this compound?

  • Methodological Answer : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation. Measure logP (octanol/water) to assess lipophilicity. Compare plasma half-life (t₁/₂) in murine models with non-fluorinated analogs.

Q. Can substituent positioning (Br at C2 vs. C3) alter cytotoxicity profiles?

  • Methodological Answer :
    Synthesize positional isomers and test against cancer cell lines (e.g., MCF-7). Use flow cytometry to quantify apoptosis (Annexin V/PI staining). Correlate results with computed electrostatic potentials (Gaussian 16) .

Safety and Handling

Q. What safety protocols are critical when handling brominated acetophenones?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (evidenced in similar compounds ).
  • PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as halogenated waste .

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1-(2-Bromo-4,5-difluorophenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.